Trimesitylphosphine

Catalog No.
S714686
CAS No.
23897-15-6
M.F
C27H33P
M. Wt
388.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimesitylphosphine

CAS Number

23897-15-6

Product Name

Trimesitylphosphine

IUPAC Name

tris(2,4,6-trimethylphenyl)phosphane

Molecular Formula

C27H33P

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C27H33P/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3

InChI Key

IDXDWPWXHTXJMZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)P(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)P(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C

Ligand in Organometallic Chemistry:

Trimesitylphosphine acts as a strong σ-donor and a weak π-acceptor ligand in organometallic complexes. Its bulky mesityl groups (2,4,6-trimethylphenyl) provide steric protection around the central metal atom, influencing the reactivity and selectivity of the complex. This makes trimesitylphosphine a valuable tool for studying and designing catalysts for various organic transformations, including:

  • Hydrogenation: Trimesitylphosphine-ligated rhodium and ruthenium complexes are effective catalysts for hydrogenation reactions, such as the reduction of alkenes and alkynes to alkanes.
  • Hydroformylation: Trimesitylphosphine-based rhodium complexes are used in the hydroformylation reaction, converting alkenes into aldehydes.
  • Cross-coupling reactions: Trimesitylphosphine ligands are employed in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds between different organic molecules.

Precursor for Phosphine-Functionalized Materials:

The presence of reactive phosphorus atom in trimesitylphosphine allows its conversion into various phosphine-functionalized materials. These materials exhibit diverse properties and find applications in:

  • Catalysis: Immobilization of trimesitylphosphine on solid supports creates heterogeneous catalysts for various reactions.
  • Sensors: Trimesitylphosphine-modified electrodes can detect specific analytes due to changes in their electrical properties upon interaction.
  • Bioconjugation: Trimesitylphosphine can be attached to biomolecules like peptides and proteins, enabling their conjugation with other molecules or surfaces for targeted drug delivery or diagnostic applications.

Trimesitylphosphine is a tertiary phosphine with the chemical formula C₂₇H₃₃P. It features three mesityl groups (1,3-dimethyl-2-benzene) attached to a phosphorus atom, contributing to its steric bulk and unique reactivity profile. The compound is typically a colorless to pale yellow liquid with a distinct odor . Its structure allows for significant steric hindrance, making it a valuable ligand in coordination chemistry.

TMP's mechanism of action in catalysis involves its ability to donate electrons to a transition metal center. This electron donation creates a reactive intermediate that facilitates the desired bond formation in cross-coupling reactions. The bulky mesityl groups play a crucial role by influencing the steric environment around the metal center, impacting reaction selectivity and preventing unwanted side reactions [5].

Citation:

  • N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chem. Rev., 1995, 95 (7), 2457-2483 [doi: 10.1021/cr940856h]
  • Flammability: Flammable solid [4].
  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through skin [4].
  • Reactivity: Air- and moisture-sensitive. May react with strong oxidizing agents [4].

Safety Precautions:

  • Handle TMP under a fume hood while wearing appropriate personal protective equipment

Trimesitylphosphine exhibits various chemical behaviors:

  • Oxidation: It can be oxidized to form trimesitylphosphine oxide when exposed to oxygen .
  • Coordination Chemistry: Trimesitylphosphine acts as a ligand in complex formation with transition metals. Its steric bulk influences the geometry and stability of these complexes .
  • Reactivity with Ions: The compound can interact with lanthanide and scandium ions, leading to the formation of hydrogen-bonded complexes in solution .

Several methods are available for synthesizing trimesitylphosphine:

  • Alkylation of Phosphorus Compounds: One common synthesis route involves reacting phosphorus trichloride with mesityl lithium:
    PCl3+3C6H12LiC27H33P+3LiCl\text{PCl}_3+3\text{C}_6\text{H}_{12}\text{Li}\rightarrow \text{C}_{27}\text{H}_{33}\text{P}+3\text{LiCl}
  • Reduction of Phosphine Oxides: Trimesitylphosphine can also be synthesized by reducing trimesitylphosphine oxide using reducing agents such as lithium aluminum hydride .

Trimesitylphosphine finds various applications in:

  • Catalysis: It serves as a ligand in catalytic processes, particularly in transition metal catalysis.
  • Organic Synthesis: Used as an intermediate in the synthesis of other organophosphorus compounds and pharmaceuticals.
  • Material Science: Its derivatives are explored for use in materials science due to their unique electronic properties.

Studies have shown that trimesitylphosphine interacts significantly with various metal ions and nucleophiles. For instance:

  • Cyclic Voltammetry: Research indicates that anodic oxidation of trimesitylphosphine leads to radical cations that can react with nucleophiles, revealing insights into its reactivity profile .
  • Steric Effects: The steric bulk of trimesitylphosphine influences its interaction dynamics with metal centers and other reactants .

Several compounds share similarities with trimesitylphosphine due to their structural features or reactivity profiles:

Compound NameFormulaKey Characteristics
TrimethylphosphineC₃H₉PLess sterically hindered; commonly used as a ligand
TriphenylphosphineC₁₈H₁₅PBulkier; used in organic synthesis; less reactive
TriethylphosphineC₇H₁₈PSimilar reactivity but different steric properties

Trimesitylphosphine stands out due to its significant steric hindrance and unique coordination chemistry, making it particularly useful in specialized applications where traditional phosphines may not suffice.

XLogP3

7.9

Wikipedia

Tris(2,4,6-trimethylphenyl)phosphine

Dates

Modify: 2023-08-15

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